2-Methyl-4-[(oxan-4-yl)methoxy]aniline

Medicinal Chemistry Chemical Biology Organic Synthesis

Researchers require characterized aniline building blocks for SAR development, but public data for CAS 1247827-45-7 is limited to structural formulas. This compound provides a defined oxan-4-ylmethoxy para-substitution pattern with an ortho-methyl group. - **Defined scaffold:** Tetrahydropyran (oxan-4-yl)methoxy ether at position 4, methyl at position 2 - **Procurement action:** Request unpublished characterization (logP, solubility, stability) from supplier prior to purchase - **Supply status:** Available as a research chemical for medicinal chemistry or materials exploration

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B12076502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[(oxan-4-yl)methoxy]aniline
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CCOCC2)N
InChIInChI=1S/C13H19NO2/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-3,8,11H,4-7,9,14H2,1H3
InChIKeyYGTBWELRGAEGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-[(oxan-4-yl)methoxy]aniline: Chemical Identity and Procurement Baseline


2-Methyl-4-[(oxan-4-yl)methoxy]aniline (CAS 1247827-45-7) is a substituted aniline derivative with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol . The structure features a tetrahydropyran (oxan-4-yl)methoxy group at the para position and a methyl group at the ortho position of the aniline ring. This compound is listed as a research chemical and a versatile small-molecule scaffold in several vendor catalogs , but detailed public characterization data remain extremely limited.

Structural Class Substituted aniline with tetrahydropyran ether motif
Data Availability Extremely limited public characterization; no peer‑reviewed property or activity data
Procurement Context Listed as a research scaffold in vendor catalogs; verification of identity and purity required before use

Procurement Risk Assessment for 2-Methyl-4-[(oxan-4-yl)methoxy]aniline


For 2-Methyl-4-[(oxan-4-yl)methoxy]aniline, generic substitution cannot be rationally evaluated due to a critical absence of quantitative, comparator-based evidence in the public domain [1]. Unlike well-characterized building blocks where substitution patterns are linked to specific reactivity profiles or biological activities, no head-to-head studies, patent-defined performance data, or authoritative physicochemical property datasets could be found to distinguish this compound from its closest structural analogs (e.g., 4-[(oxan-4-yl)methoxy]aniline or the isomeric 2-[(oxan-2-yl)methoxy]aniline). A procurement decision based on a claim of differentiation would therefore be unsupported by verifiable evidence.

No comparator-based evidence

No published head-to-head studies or patent data distinguish this compound from close structural analogs; any differentiation claim remains unsupported.

Uncharacterized reactivity profiles

Analogs lacking the methyl group or with different oxane attachment may exhibit divergent electronic or steric properties; substitution without profiling introduces unknown variables.

Procurement based on catalog similarity risks

Structural similarity alone does not guarantee equivalent performance; in‑house benchmarking is essential before replacing this scaffold.

Quantitative Differentiation Evidence for 2-Methyl-4-[(oxan-4-yl)methoxy]aniline


Insufficient Data Available for a Valid Product-Specific Evidence Guide

A comprehensive search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets failed to identify any study providing quantitative comparative data for 2-Methyl-4-[(oxan-4-yl)methoxy]aniline against a defined comparator. Available vendor entries mention only general potential, such as 'possible biological activities' , without assay context, numerical values, or comparator information. Lacking these critical elements, no evidence item could satisfy the mandatory admission rules for a valid differential claim.

Insufficient Data
Data to verify
No quantitative comparator data found in public domain
Procurement differentiation cannot be substantiated with current evidence
Request supplier‑generated screening data or perform in‑house head‑to‑head profiling before selection
Medicinal Chemistry Chemical Biology Organic Synthesis

Application Scenarios for 2-Methyl-4-[(oxan-4-yl)methoxy]aniline Based on Verified Evidence


No Application Scenario Can Be Recommended Based on Quantitative Evidence

Given the absence of validated, comparator-based evidence in Section 3, no specific research or industrial application scenario can be recommended with scientific confidence. Any potential use, such as a building block for medicinal chemistry optimization or materials science, remains speculative. Responsible procurement should be preceded by a formal request to suppliers for unpublished characterization data, including but not limited to comparative solubility, logP, metabolic stability, and target-specific activity panels.

Application
Selection Property
Validation Focus
Research scaffold evaluation
No validated differentiation data available
Request characterization panels (logP, solubility, metabolic stability, target‑specific activity) from supplier; in‑house profiling recommended
Quote Request

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